molecular formula C11H8BrNO4 B6199288 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid CAS No. 2763750-50-9

7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B6199288
CAS No.: 2763750-50-9
M. Wt: 298.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid (BHMA) is an organic compound that has been studied for its potential therapeutic applications. BHMA has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins involved in the regulation of cellular processes. BHMA has been found to have a wide range of effects on cells, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, BHMA has been used in laboratory experiments to study the effects of various drugs on cells.

Scientific Research Applications

7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid has been studied for its potential therapeutic applications. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer activities. This compound has been used in laboratory experiments to study the effects of various drugs on cells. This compound has also been used to study the effects of various proteins on cell function and to investigate the role of cellular signaling pathways in the regulation of cell function. This compound has also been studied for its potential to modulate the activity of enzymes, receptors, and other proteins involved in the regulation of cellular processes.

Mechanism of Action

The mechanism of action of 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid is not fully understood. It is thought to act by modulating the activity of various enzymes, receptors, and other proteins involved in the regulation of cellular processes. This compound has been found to interact with a variety of proteins, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nuclear factor kappa B (NF-κB). This compound has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer activities. This compound has also been found to modulate the activity of various enzymes, receptors, and other proteins involved in the regulation of cellular processes. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nuclear factor kappa B (NF-κB).

Advantages and Limitations for Lab Experiments

The advantages of using 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid in laboratory experiments include its ability to modulate the activity of various proteins involved in the regulation of cellular processes, its antioxidant, anti-inflammatory, and anti-cancer activities, and its ability to inhibit the activity of various enzymes. The limitations of using this compound in laboratory experiments include its potential to interact with a variety of proteins, its potential to inhibit the activity of various enzymes, and its potential to modulate the activity of various proteins involved in the regulation of cellular processes.

Future Directions

For research on 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid include further investigation of its potential therapeutic applications, further investigation of its potential to modulate the activity of various enzymes and proteins involved in the regulation of cellular processes, further investigation of its potential to interact with a variety of proteins, and further investigation of its potential to inhibit the activity of various enzymes. In addition, further research is needed to identify the mechanisms of action of this compound and to determine the optimal dosage and administration of this compound for therapeutic applications.

Synthesis Methods

7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid can be synthesized by several methods, including the reaction of bromoquinoline with hydroxylamine, the reaction of bromoquinoline with dimethyl sulfoxide, and the reaction of 4-hydroxy-6-methoxyquinoline with bromoacetic acid. The reaction of bromoquinoline with hydroxylamine is the most commonly used method for the synthesis of this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid involves the bromination of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid followed by the introduction of a bromine atom at the 7th position of the quinoline ring. The resulting intermediate is then subjected to hydrolysis to yield the final product.", "Starting Materials": [ "4-hydroxy-6-methoxyquinoline-3-carboxylic acid", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-6-methoxyquinoline-3-carboxylic acid in a mixture of sulfuric acid and water.", "Step 2: Add sodium nitrite to the reaction mixture and maintain the temperature below 5°C.", "Step 3: Slowly add a solution of sodium carbonate to the reaction mixture to maintain a pH of 7-8.", "Step 4: Add a solution of bromine in ethanol dropwise to the reaction mixture while maintaining the temperature below 10°C.", "Step 5: Stir the reaction mixture for 2-3 hours at room temperature.", "Step 6: Quench the reaction by adding a solution of sodium sulfite.", "Step 7: Extract the product with ethyl acetate and wash with water.", "Step 8: Neutralize the organic layer with sodium hydroxide and dry over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 10: Dissolve the crude product in a mixture of ethanol and water.", "Step 11: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 12: Heat the reaction mixture to reflux for 2-3 hours.", "Step 13: Cool the reaction mixture and filter the precipitated product.", "Step 14: Wash the product with water and dry under vacuum to obtain 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid." ] }

2763750-50-9

Molecular Formula

C11H8BrNO4

Molecular Weight

298.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.